3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a tert-butyl ester group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties
Preparation Methods
The synthesis of 3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea. The resulting thiazole derivative is then subjected to further reactions to introduce the pyrrolidine ring and the tert-butyl ester group. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the ester group.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying antimicrobial and antifungal properties.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antitumor drug. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H20N2O2S2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-thiazol-5-ylmethylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-5-4-10(7-15)18-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3 |
InChI Key |
LKYYCBYKOUSKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.